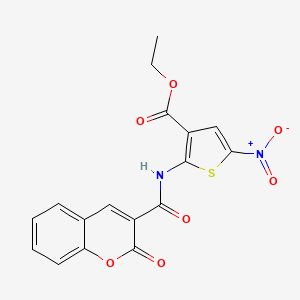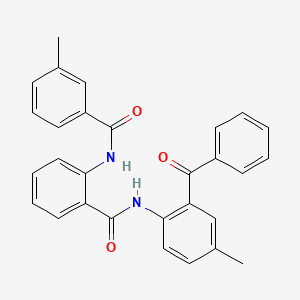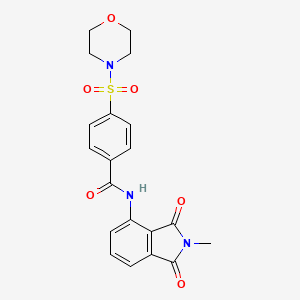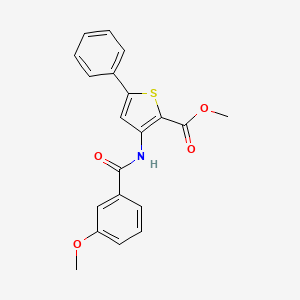
ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate, is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds . It’s a family of naturally occurring compounds involved in various biological activities .
Synthesis Analysis
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied . This reaction was reported to produce salicylaldehyde azine and malono-hydrazide . The hydrazide produced in this reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .
Chemical Reactions Analysis
The reactions of ethyl 2-oxo-2H-chromene-3-carboxylate have been classified into coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .
Aplicaciones Científicas De Investigación
Anticancer Activity
Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate has demonstrated promising anticancer properties. Researchers have observed its potency against various cancer cell lines, making it a potential lead compound for developing novel chemotherapeutic agents . Further investigations into its mechanism of action and potential synergies with existing anticancer drugs are warranted.
Anticonvulsant Properties
The compound also exhibits anticonvulsant activity. Studies have shown that it can modulate neuronal excitability, making it relevant for managing epilepsy and related disorders . Understanding its interactions with ion channels and neurotransmitter systems could provide valuable insights for drug development.
Antimicrobial Effects
Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate displays antimicrobial properties against bacteria and fungi. These findings suggest potential applications in treating infectious diseases . Investigating its mode of action and assessing its efficacy against specific pathogens are essential next steps.
Anticholinesterase Activity
The compound inhibits acetylcholinesterase, an enzyme involved in neurotransmission. This property makes it relevant for Alzheimer’s disease and other neurodegenerative conditions . Researchers could explore its selectivity, toxicity profile, and potential as a therapeutic agent.
Antidiabetic Potential
Studies indicate that ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate possesses antidiabetic effects. It may impact glucose metabolism or insulin signaling pathways . Investigating its effects in animal models and understanding its molecular targets could guide future drug design.
Tuberculosis Treatment
The compound exhibits inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Given the global health burden of this disease, compounds like this one are crucial for developing new antitubercular drugs . Further studies should explore its efficacy, safety, and potential synergies with existing antibiotics.
Propiedades
IUPAC Name |
ethyl 5-nitro-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O7S/c1-2-25-16(21)11-8-13(19(23)24)27-15(11)18-14(20)10-7-9-5-3-4-6-12(9)26-17(10)22/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBHFVFBXYWIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-nitro-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524363.png)
![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6524376.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B6524380.png)

![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6524400.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6524418.png)
![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)
![N-[(2-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524422.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)

![2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6524475.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide](/img/structure/B6524480.png)